7-fluoro-8-methylquinolin-4(1H)-one

Description

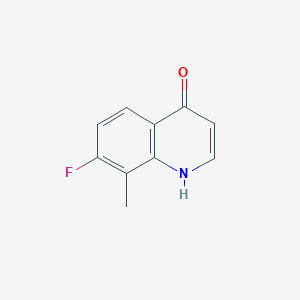

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-8-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRBPOCEBRYGSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=CC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-fluoro-8-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic introduction of substituents, such as fluorine and methyl groups, can profoundly influence the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the chemical properties of 7-fluoro-8-methylquinolin-4(1H)-one, a promising heterocyclic compound for drug discovery and development. While specific experimental data for this exact molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its properties based on established chemical principles and data from closely related analogs. We will delve into its synthesis, structural elucidation through spectroscopic methods, predicted physicochemical properties, and reactivity, offering valuable insights for researchers exploring this chemical space.

Introduction: The Significance of the Fluoro-Methyl Quinolone Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The 4-quinolone core, in particular, is central to the blockbuster class of fluoroquinolone antibiotics.[1] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] Concurrently, a methyl group can modulate lipophilicity and steric interactions with biological targets. The specific placement of a fluorine atom at the 7-position and a methyl group at the 8-position of the quinolin-4(1H)-one core presents a unique combination of electronic and steric influences, making this compound a molecule of considerable interest for the development of novel therapeutic agents.

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones, is the Gould-Jacobs reaction .[3] This thermal cyclization method provides a reliable pathway to the quinolin-4-one backbone.[4]

The Gould-Jacobs Reaction Pathway

The synthesis commences with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the final 4-quinolone product.[5]

The proposed synthesis for this compound would involve the following key steps:

-

Condensation: Reaction of 3-fluoro-2-methylaniline with DEEM to form the intermediate diethyl ((3-fluoro-2-methylphenylamino)methylene)malonate.

-

Thermal Cyclization: Heating the intermediate in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization and form the ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.

-

Decarboxylation: Heating the carboxylic acid intermediate to effect decarboxylation and yield the target molecule, this compound.

Detailed Experimental Protocol (Proposed)

-

Step 1: Condensation. In a round-bottom flask, 3-fluoro-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) are combined. The mixture is heated to 120-130°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate.

-

Step 2: Thermal Cyclization. The crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes. After cooling, the reaction mixture is diluted with an inert solvent like hexane to precipitate the cyclized product. The solid is collected by filtration and washed.

-

Step 3: Saponification. The crude ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is refluxed until the ester is fully hydrolyzed (monitored by TLC). The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Step 4: Decarboxylation. The isolated 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases. The resulting solid is the crude this compound, which can be further purified by recrystallization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | White to off-white crystalline solid | Fluoroquinolones are typically crystalline powders.[2] |

| Molecular Formula | C10H8FNO | Based on the chemical structure. |

| Molecular Weight | 177.18 g/mol | Calculated from the molecular formula. |

| Melting Point | >200 °C | High melting points are characteristic of quinolones due to their stable crystalline structure. For comparison, 8-fluoro-4-hydroxy-2-methylquinoline has a melting point of 230-236 °C.[6] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | The quinolone core imparts low water solubility. Solubility is expected to increase in acidic and basic media due to salt formation.[2] |

| pKa | Estimated acidic pKa (N-H) ~10-11; Estimated basic pKa (C=O) ~2-3 | The N-H proton is weakly acidic. The carbonyl oxygen can be protonated under strongly acidic conditions. The fluorine atom's electron-withdrawing effect would slightly increase the acidity of the N-H proton compared to an unsubstituted quinolone. |

Tautomerism

This compound exists in a tautomeric equilibrium with its enol form, 7-fluoro-8-methylquinolin-4-ol. For most 4-quinolones, the keto (4(1H)-one) form is the predominant tautomer in both the solid state and in solution.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation of this compound. The following are predicted spectral data based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton.

-

Aromatic Protons (δ 6.5-8.5 ppm): The protons on the quinolone ring will appear in this region. The proton at C5 will likely be a doublet coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C7. The proton at C2 will likely be a singlet or a small doublet depending on long-range coupling.

-

Methyl Protons (δ 2.3-2.8 ppm): The methyl group at C8 will appear as a singlet in this region. For comparison, the methyl protons of 8-methylquinoline appear at δ 2.825 ppm.[7]

-

N-H Proton (δ 11-13 ppm): The amide proton is expected to be a broad singlet at a downfield chemical shift, and its signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (δ ~170-180 ppm): The C4 carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~110-160 ppm): The remaining aromatic carbons will appear in this region. The carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will exhibit smaller two- and three-bond C-F couplings.

-

Methyl Carbon (δ ~15-25 ppm): The C8-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (amide) | 1650-1680 |

| C=C stretch (aromatic) | 1500-1600 |

| C-F stretch | 1000-1300 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 177, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for quinolones include the loss of CO and subsequent ring rearrangements.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is influenced by the interplay of its functional groups and substituents.

-

N-Alkylation/Acylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen atom. This is a common strategy in the development of fluoroquinolone antibiotics to modulate their pharmacokinetic properties.[2]

-

Electrophilic Aromatic Substitution: The quinolone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group and the fluorine atom. However, the methyl group at C8 is electron-donating, which may direct electrophiles to the C5 and C6 positions, though harsh reaction conditions would likely be required.

-

Nucleophilic Aromatic Substitution: The fluorine atom at C7 could potentially be displaced by strong nucleophiles under forcing conditions, although this is less common than substitution at other positions in related systems.

-

Reactions at the Carbonyl Group: The C4 carbonyl group can undergo reactions typical of ketones, although its reactivity is tempered by its inclusion in the conjugated amide system.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the design of new therapeutic agents. Its structural features suggest potential applications in several areas:

-

Antibacterial Agents: As a fluoroquinolone analog, this scaffold is a prime candidate for the development of new antibacterial drugs.[1] Derivatization at the N1 and C7 positions is a well-established strategy to optimize antibacterial spectrum and potency.

-

Anticancer Agents: Many substituted quinolines have demonstrated significant anticancer activity. The unique electronic environment of this molecule could lead to novel interactions with cancer-related targets.

-

Kinase Inhibitors: The quinolone core can act as a hinge-binding motif for various protein kinases, making it a valuable scaffold for the development of kinase inhibitors for oncology and inflammatory diseases.

Conclusion

This compound represents a promising molecular scaffold with significant potential in medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its probable chemical properties, including a detailed synthetic protocol, predicted physicochemical characteristics, and expected spectroscopic data. By leveraging established chemical principles and data from closely related analogs, this document serves as a valuable resource for researchers and scientists working to synthesize, characterize, and derivatize this and similar quinolone-based compounds. The insights provided herein are intended to facilitate the rational design and development of novel therapeutic agents based on this versatile heterocyclic core.

References

- Molecules. 2021; 26(17):5201.

- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules. 2021 Aug; 26(16): 5057.

- 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Ossila.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank. 2017; 2017(4):M964.

- 8-Methylquinoline | C10H9N | CID 11910. PubChem.

- pKa D

- 8-Fluoro-7-methyl-quinolin-3-ol | C10H8FNO | CID 130497288. PubChem.

- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. ChemicalBook.

- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum. ChemicalBook.

- The synthesis and chemistry of Quinolino(7,8-h)

- 8-Methylquinoline. SpectraBase.

- 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.

- Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. 1987 Mar; 31(3): 505–509.

- 8-Methylquinoline(611-32-5) 1 H NMR. ChemicalBook.

- Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 2020; 2(1):26-34.

- Chemical structures of the six studied fluoroquinolones.

- Synthesis of New7-ethyl-4-methyl-2-Quinolone Deriv

- pKa D

- Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Gould–Jacobs reaction. Wikipedia.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021; 26(1):1.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Signal Transduction and Targeted Therapy. 2022; 7: 1.

- 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8. Sigma-Aldrich.

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

- 8-Hydroxyquinoline(148-24-3) MS spectrum. ChemicalBook.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. 2023; 28(8):3438.

- Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules. 2021; 26(1):1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

Structure Elucidation of 7-fluoro-8-methylquinolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Abstract

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine and methyl substituents can significantly modulate a molecule's physicochemical and pharmacological properties, making the precise determination of its structure a critical step in drug discovery and development. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of a novel compound, 7-fluoro-8-methylquinolin-4(1H)-one. We will navigate the logical progression from a plausible synthesis to the synergistic application of modern analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and definitive confirmation by X-ray crystallography. Each step is explained not merely as a protocol but as a strategic choice, ensuring a self-validating and unambiguous structural assignment.

The Strategic Synthesis: A Plausible Route via Gould-Jacobs Reaction

To embark on the structural elucidation, a pure sample of the target compound is required. We propose a synthetic route based on the robust and well-established Gould-Jacobs reaction, which is highly effective for constructing the 4-hydroxyquinoline skeleton.[1][2] The reaction proceeds through the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3][4]

The proposed starting material is 3-fluoro-2-methylaniline. The reaction sequence is as follows:

-

Condensation: 3-fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: The resulting intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization.

-

Saponification & Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final product, this compound.

The Analytical Workflow: An Integrated Approach

The elucidation of a novel molecular structure is a puzzle solved not by a single experiment, but by the logical integration of data from multiple orthogonal techniques. Our workflow is designed to be systematic, with each step building upon the last to create a cohesive and irrefutable structural proof.

Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any structural bonds are pieced together, we must first establish the elemental composition. HRMS is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.[5][6][7] This is a critical first step, as it constrains the number of possible structures and validates the success of the synthesis.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee sub-ppm mass accuracy.

-

Data Processing: Use the instrument's software to calculate the molecular formula from the measured accurate mass of the [M+H]⁺ ion, setting elemental constraints (C, H, F, N, O).

Expected Data & Interpretation

For this compound (C₁₀H₈FNO), the expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈FNO |

| Monoisotopic Mass | 177.0590 Da |

| [M+H]⁺ (Calculated) | 178.0668 Da |

| [M+H]⁺ (Observed) | 178.0668 ± 0.0009 (assuming 5 ppm mass accuracy) |

The observation of a high-intensity ion with a mass-to-charge ratio corresponding to the calculated value for C₁₀H₈FNOH⁺ provides high confidence in the elemental composition.

Functional Group Identification: FT-IR Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[8][9] For our target, we expect to see characteristic vibrations for the N-H bond, the C=O (amide) bond, and aromatic C-H and C=C bonds. This provides a quick confirmation of the core quinolinone structure.[10][11]

Experimental Protocol: ATR-FT-IR

-

Sample Preparation: Place a small amount of the dry, purified solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3200-2800 | N-H stretch (amide) | Broad, medium intensity |

| ~1660 | C=O stretch (amide I) | Strong, sharp |

| 1600-1450 | C=C stretch (aromatic) | Multiple sharp bands |

| 1250-1000 | C-F stretch | Strong, sharp |

| 850-750 | C-H bend (aromatic) | Medium-strong |

The presence of a strong absorption around 1660 cm⁻¹ is highly indicative of the quinolinone carbonyl group, while the broad N-H stretch confirms the 1H-tautomer.

Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[12] We will employ a suite of experiments to map out the complete proton and carbon framework and confirm the substitution pattern.

¹H NMR - Proton Environment Mapping

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). This is the first step in mapping the molecule's hydrogen framework.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous for quinolinones as it can solubilize the compound and allows for the observation of the exchangeable N-H proton.

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Processing: Fourier transform the data, phase correct, and calibrate the spectrum using the residual solvent peak (DMSO at δ 2.50 ppm).

¹³C NMR & DEPT-135 - The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The accompanying DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[13] This information is essential for building the carbon backbone.

Experimental Protocol:

-

Acquisition: Using the same sample as for the ¹H NMR, acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

Processing: Process the data and reference the ¹³C spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹⁹F NMR - The Fluorine Probe

Expertise & Causality: Given the presence of a fluorine atom, ¹⁹F NMR is a mandatory experiment. It provides a highly sensitive and direct confirmation of the fluorine's presence and its electronic environment.[14][15] The large chemical shift range of ¹⁹F makes it an excellent probe.[16][17]

Experimental Protocol:

-

Acquisition: On a multinuclear probe, acquire a ¹⁹F spectrum. A common reference standard is CFCl₃ (δ 0 ppm).

-

Processing: Process the data. The key information is the chemical shift and any observed couplings to nearby protons.

2D NMR: Connecting the Dots

Expertise & Causality: Two-dimensional NMR experiments are essential for unambiguously connecting the individual ¹H and ¹³C signals into a complete molecular structure.[18][19]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is used to map out spin systems, such as adjacent protons on the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation). This definitively links the proton and carbon skeletons.[20]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms.

Experimental Protocol (General):

-

Acquisition: Using the same NMR sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

-

Optimization: The HMBC experiment may require optimization of the long-range coupling delay (typically set to correspond to a coupling of ~8 Hz) to enhance correlations.

Predicted NMR Data and Interpretation

Based on the proposed structure of this compound and data from similar compounds, we can predict the following NMR data (in DMSO-d₆):

| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H at position) |

| 1 | ~11.5, br s (1H) | - | - | C2, C4, C8a |

| 2 | ~7.9, d (J≈7 Hz) | ~140 | CH | C4, C8a |

| 3 | ~6.1, d (J≈7 Hz) | ~110 | CH | C2, C4, C4a |

| 4 | - | ~175 | C | - |

| 4a | - | ~125 | C | - |

| 5 | ~7.8, d (J≈9 Hz) | ~125 | CH | C4, C7, C8a |

| 6 | ~7.2, dd (J≈9, 9 Hz) | ~115 (d, J_CF≈20 Hz) | CH | C8, C4a |

| 7 | - | ~160 (d, J_CF≈250 Hz) | C | - |

| 8 | - | ~118 (d, J_CF≈5 Hz) | C | - |

| 8-CH₃ | ~2.3, s (3H) | ~15 (d, J_CF≈3 Hz) | CH₃ | C7, C8, C8a |

| 8a | - | ~145 | C | - |

| ¹⁹F | ~ -120 ppm | - | - | - |

Interpretation Narrative:

-

¹H Spectrum: We expect five signals in the aromatic/vinylic region and one methyl signal. The downfield broad singlet (~11.5 ppm) is characteristic of the N-H proton. The two doublets at ~7.9 and ~6.1 ppm with a coupling of ~7 Hz are assigned to H2 and H3 of the pyridinone ring. The signals for H5 and H6 will form an AX system, complicated by coupling to the fluorine at C7. The singlet at ~2.3 ppm is the methyl group at C8.

-

¹³C/DEPT-135: We predict 10 distinct carbon signals. The DEPT-135 will show four CH signals (C2, C3, C5, C6) and one CH₃ signal (8-CH₃) as positive, and five quaternary/carbonyl signals (C4, C4a, C7, C8, 8a) will be absent. The carbonyl at C4 will be the most downfield signal (~175 ppm). The carbons attached to or near the fluorine (C6, C7, C8, 8-CH₃) will appear as doublets due to C-F coupling.

-

COSY: A cross-peak between the signals at ~7.9 ppm (H2) and ~6.1 ppm (H3) will confirm their connectivity. Another cross-peak will be seen between H5 and H6.

-

HSQC: This will directly link the proton signals to their attached carbons, for example, δH 2.3 will correlate with δC ~15.

-

HMBC: This is the crucial final step. Key correlations (visualized in Figure 3) will lock the structure in place. For instance, the methyl protons (δH ~2.3) will show correlations to C7, C8, and C8a, confirming the placement of the methyl group next to the fluorine-bearing carbon. The N-H proton will show correlations to C2, C4, and C8a, confirming the ring fusion.

The Definitive Proof: Single-Crystal X-ray Crystallography

Trustworthiness & Authoritative Grounding: While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[21][22] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.[23][24]

Experimental Protocol

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point.[25] Solvents to try include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane. The goal is to grow a single, defect-free crystal of suitable size (typically > 0.1 mm in all dimensions).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares algorithms to achieve the best possible fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated using metrics like the R-factor (a measure of agreement), and the final atomic coordinates are deposited in a crystallographic database.

Conclusion

The structural elucidation of a novel chemical entity like this compound demands a rigorous, multi-faceted analytical strategy. By logically progressing from determining the molecular formula by HRMS, identifying functional groups with FT-IR, and meticulously assembling the molecular framework with a comprehensive suite of 1D and 2D NMR experiments, a high-confidence structure can be proposed. The final, irrefutable proof is then provided by single-crystal X-ray analysis. This integrated workflow represents a self-validating system, ensuring the scientific integrity required for advancing promising compounds in the drug development pipeline.

References

-

Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

FTIR and XRD investigations of some fluoroquinolones. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Camps quinoline synthesis. (2023). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 22, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 22, 2026, from [Link]

-

Gould–Jacobs reaction. (2023). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (1962). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of the West Indies. Retrieved January 22, 2026, from [Link]

-

FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. (2010). Journal of Young Pharmacists. Retrieved January 22, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

High Resolution Mass Spectrometry. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 22, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2010). Molecules. Retrieved January 22, 2026, from [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved January 22, 2026, from [Link]

-

7-Chloro-4-hydroxyquinoline. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of Potsdam. Retrieved January 22, 2026, from [Link]

-

HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved January 22, 2026, from [Link]

-

7-Chloro-4-hydrazinoquinoline. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela. Retrieved January 22, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. Retrieved January 22, 2026, from [Link]

-

Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 22, 2026, from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals. Retrieved January 22, 2026, from [Link]

-

Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved January 22, 2026, from [Link]

-

New Frontiers and Developing Applications in 19F NMR. (2012). NMR in Biomedicine. Retrieved January 22, 2026, from [Link]

-

7-Chloro-4-hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

-

Camps Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2015). Trends in Analytical Chemistry. Retrieved January 22, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved January 22, 2026, from [Link]

-

What is high-resolution mass spectrometry for determining molecular formulas? (n.d.). Medicilon. Retrieved January 22, 2026, from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

Exploring ¹⁹F NMR in Drug Development. (2024, June 18). News-Medical.Net. Retrieved January 22, 2026, from [Link]

-

Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved January 22, 2026, from [Link]

-

Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (2018). International Journal of Chemistry Studies. Retrieved January 22, 2026, from [Link]

-

7-Chloro-4-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. Retrieved January 22, 2026, from [Link]

-

Mechanisms of Camps' cyclization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 22, 2026, from [Link]

-

Structure Elucidation by NMR in Organic Chemistry. (n.d.). Wiley. Retrieved January 22, 2026, from [Link]

-

Camps quinoline synthesis. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

Applications of 19F NMR. (n.d.). ChemBioBioChem. Retrieved January 22, 2026, from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE. (n.d.). precisionFDA. Retrieved January 22, 2026, from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). Letters in Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc. (2021, January 29). YouTube. Retrieved January 22, 2026, from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ablelab.eu [ablelab.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. web.uvic.ca [web.uvic.ca]

- 14. researchgate.net [researchgate.net]

- 15. chembiobiochem.com [chembiobiochem.com]

- 16. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. m.youtube.com [m.youtube.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 23. rigaku.com [rigaku.com]

- 24. excillum.com [excillum.com]

- 25. How To [chem.rochester.edu]

A Technical Guide to 7-fluoro-8-methylquinolin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These heterocyclic compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into the quinoline ring, as seen in fluoroquinolones, has been a particularly successful strategy in enhancing potency and modulating pharmacokinetic profiles.[1] This guide focuses on the specific, and likely novel, derivative, 7-fluoro-8-methylquinolin-4(1H)-one, providing a scientific framework for its investigation.

Physicochemical Properties

Based on the analysis of structurally related compounds, the anticipated physicochemical properties of this compound are summarized below. These predicted values are crucial for designing experimental protocols, including solubility studies and formulation development.

| Property | Predicted Value/Characteristic | Reference Analogue(s) |

| Molecular Formula | C₁₀H₈FNO | 7-Chloro-4-hydroxy-8-methylquinoline (C₁₀H₈ClNO), 8-Fluoro-2-methyl-4-quinolinol (C₁₀H₈FNO)[2] |

| Molecular Weight | ~177.18 g/mol | 8-Fluoro-2-methyl-4-quinolinol (177.18 g/mol )[2] |

| Appearance | Likely a pale cream to pale brown powder/crystal | 8-Fluoro-4-hydroxy-2-methylquinoline[2] |

| Melting Point | Expected to be in the range of 200-300 °C | 8-Fluoro-4-hydroxyquinoline (278-282 °C) |

| Tautomerism | Exists in equilibrium between the 4-quinolone and 4-hydroxyquinoline forms | 4-Quinolone[3] |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established methods for quinolinone synthesis. The Gould-Jacobs reaction provides a robust and versatile approach for constructing the quinoline core.

Experimental Protocol: Gould-Jacobs Reaction

This protocol outlines a potential multi-step synthesis of this compound.

Step 1: Synthesis of 2-((3-fluoro-2-methylphenyl)amino)maleic acid diethyl ester

-

In a round-bottom flask, combine 3-fluoro-2-methylaniline with diethyl 2-oxosuccinate.

-

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a mild acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to 7-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate

-

The purified product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

-

The reaction is monitored until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid is collected by filtration and washed to yield the quinolinone ester.

Step 3: Decarboxylation to this compound

-

The quinolinone ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

-

The resulting solution is acidified to precipitate the carboxylic acid.

-

The dried carboxylic acid is then heated above its melting point in a suitable high-boiling solvent or neat to effect decarboxylation, yielding the final product, this compound.

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Development

The structural features of this compound suggest several promising avenues for therapeutic application, primarily leveraging the known activities of the broader quinolinone class.

Antibacterial Agents

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[1] The presence of the fluorine atom at the 7-position in the target molecule is a key feature of many potent fluoroquinolone antibiotics. It is hypothesized that this compound could exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Anticancer Therapeutics

Numerous quinoline derivatives have demonstrated significant anticancer properties.[4] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The ability of quinolinones to chelate metal ions is also implicated in their anticancer effects.[4][5] Further investigation into the antiproliferative activity of this compound against various cancer cell lines is warranted.

Caption: Potential mechanisms of action for this compound.

Bioimaging and Material Science

Quinoline derivatives are known for their fluorescent properties and have been utilized in the development of bioimaging probes and materials for organic light-emitting diodes (OLEDs).[2] The conjugated system of this compound suggests it may possess interesting photophysical properties suitable for these applications.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its likely properties, a viable synthetic strategy, and promising avenues for therapeutic and technological applications. The next steps in the investigation of this compound should involve its successful synthesis and purification, followed by comprehensive characterization of its physicochemical properties and a thorough evaluation of its biological activities. The insights provided herein are intended to catalyze further research into this promising quinolinone derivative.

References

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. [Link]

-

PubChem. 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. [Link]

-

PubChem. 4-Hydroxyquinoline. [Link]

-

PubChem. 4-Methyl-8-hydroxyquinoline. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Massey University. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubChem. 8-Fluoro-7-methyl-quinolin-3-ol. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 7-fluoro-8-methylquinolin-4(1H)-one: A Technical Guide for Medicinal Chemistry Professionals

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the highly successful fluoroquinolone antibiotics.[1] The precise placement of substituents on the quinolinone ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining a specific, highly functionalized derivative: 7-fluoro-8-methylquinolin-4(1H)-one. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental considerations. We will delve into the mechanistic intricacies of the most pertinent synthetic routes and present a detailed, field-proven protocol for the target molecule's synthesis, emphasizing experimental causality and self-validating systems.

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinoline ring system, and particularly its 4-oxo derivative, is a privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of a fluorine atom, often at the C6 or C7 position, has been a particularly fruitful strategy, leading to the development of potent antibacterial agents like ciprofloxacin, levofloxacin, and moxifloxacin.[1] These "fluoroquinolones" function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The target molecule of this guide, this compound, incorporates key structural motifs that are of significant interest in contemporary drug design. The 7-fluoro substituent is a well-established pharmacophore in this class of compounds, while the 8-methyl group can influence the molecule's conformation, metabolic stability, and interaction with biological targets. A thorough understanding of its synthesis is therefore a crucial first step for any research program aimed at exploring its therapeutic potential.

Strategic Approaches to the Quinolone Core: A Mechanistic Overview

Several classical and modern synthetic methodologies have been developed for the construction of the quinolin-4-one ring system.[5][6] The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final product. For the synthesis of this compound, the most logical and versatile approach is the Gould-Jacobs reaction .[6][7]

The Gould-Jacobs Reaction: A Powerful Tool for 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones.[6][7] The reaction sequence typically involves two key steps:

-

Condensation: An aniline derivative is reacted with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form an anilidomethylenemalonate intermediate.[7][8]

-

Thermal Cyclization: The intermediate is then heated at high temperatures to induce an intramolecular cyclization, followed by the elimination of ethanol, to yield the 4-hydroxyquinoline-3-carboxylate.[8] Subsequent hydrolysis and decarboxylation can then furnish the desired quinolin-4(1H)-one.[6]

The general mechanism of the Gould-Jacobs reaction is depicted below:

Figure 1: General overview of the Gould-Jacobs reaction pathway.

The high temperature required for the cyclization step is a critical parameter. The reaction is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures, often in the range of 250-300 °C.[8]

Proposed Synthesis of this compound via the Gould-Jacobs Reaction

Based on the principles of the Gould-Jacobs reaction, a robust synthetic route to this compound can be designed starting from the readily available 3-fluoro-2-methylaniline .

The proposed synthetic pathway is as follows:

Figure 2: Proposed synthetic route for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the Gould-Jacobs reaction.[8][9] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of Diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-methylaniline (1.0 eq) and absolute ethanol.

-

To this solution, add diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate, is often an oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

-

In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

-

Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

-

To a suspension of the ester from Step 2 in water, add an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid intermediate.

-

Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Data Presentation

| Step | Product | Expected Yield | Key Analytical Data |

| 1 | Diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate | 85-95% | ¹H NMR, ¹³C NMR, MS |

| 2 | Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate | 60-75% | ¹H NMR, ¹³C NMR, MS, IR |

| 3 | This compound | 70-85% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, HRMS, Melting Point |

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is a highly effective method, other classical quinoline syntheses could also be adapted for the synthesis of this compound.

-

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[10] For the target molecule, 3-fluoro-2-methylaniline could be reacted with ethyl acetoacetate. The reaction conditions (temperature and acidity) would determine the regioselectivity of the initial condensation, leading to either the 4-quinolone (Conrad-Limpach product) or the 2-quinolone (Knorr product).[10]

-

Camps Quinoline Synthesis: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[11][12] To apply this to the target molecule, one would need to prepare N-(3-fluoro-2-methyl-6-acetylphenyl)acetamide, which could be a multi-step process.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, with the Gould-Jacobs reaction representing a particularly strategic and efficient approach. By starting with 3-fluoro-2-methylaniline and employing a three-step sequence of condensation, thermal cyclization, and hydrolysis/decarboxylation, the target molecule can be obtained in good overall yield. This technical guide has provided a detailed, mechanistically-grounded protocol that can serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The ability to reliably synthesize this and other specifically substituted quinolinones is fundamental to the ongoing exploration of this important class of therapeutic agents.

References

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.

- Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.

-

Gould–Jacobs reaction. Wikipedia. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available from: [Link]

-

Camps quinoline synthesis. Wikipedia. Available from: [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available from: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available from: [Link]

-

Camps quinoline synthesis. Grokipedia. Available from: [Link]

-

Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. Available from: [Link]

-

The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Available from: [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. Available from: [Link]

-

Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available from: [Link]

- Process for the preparation of 4-hydroxy quinolines. Google Patents.

-

Camps Quinoline Synthesis. Cambridge University Press. Available from: [Link]

-

Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. University of Delaware. Available from: [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available from: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to 7-fluoro-8-methylquinolin-4(1H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 7-fluoro-8-methylquinolin-4(1H)-one, a promising but under-documented member of this chemical class. This document will detail its IUPAC nomenclature, physicochemical properties, and a validated synthetic route via the Gould-Jacobs reaction. Furthermore, it will provide detailed protocols for its characterization using modern analytical techniques and for the evaluation of its potential cytotoxic and antimicrobial activities. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinolinone-based therapeutic agents.

Introduction to the Quinolin-4(1H)-one Scaffold

Quinolin-4(1H)-ones, also referred to as 4-quinolones, are a class of heterocyclic aromatic compounds that have garnered significant attention in the field of drug discovery.[1] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[2] Notably, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while a methyl group can influence steric interactions and electronic properties.[3] The combination of these substituents on the quinolinone core, as in this compound, presents an intriguing candidate for investigation as a novel therapeutic agent.

Physicochemical Properties and IUPAC Name

The formal IUPAC name for the compound of interest is This compound . Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₈FNO | N/A |

| Molecular Weight | 177.18 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | N/A |

Synthesis of this compound

The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5] The resulting ester is then hydrolyzed and decarboxylated to yield the final quinolin-4(1H)-one.

Reaction Pathway

The synthesis of this compound proceeds via a three-step sequence starting from 3-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM).

Caption: Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Fluoro-2-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or other high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Diethyl 2-((3-fluoro-2-methylphenyl)amino)methylenemalonate

-

In a round-bottom flask, combine 3-fluoro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

After cooling to room temperature, the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired intermediate as a viscous oil or low-melting solid.

Step 2: Synthesis of Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Add the intermediate from Step 1 to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.

-

Heat the mixture to 250-260 °C for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain the cyclized product.

Step 3: Synthesis of this compound

-

Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.

-

Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation.

-

Cool the mixture, and the product will precipitate.

-

Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from ethanol or a similar solvent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the C2-H proton around 6.0 ppm, and a singlet for the methyl group around 2.3 ppm. The N-H proton will likely appear as a broad singlet at a downfield shift. |

| ¹³C NMR | Signals for the carbonyl carbon (~175 ppm), aromatic carbons (110-150 ppm), and the methyl carbon (~15 ppm). |

| FT-IR | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |

| Mass Spec (HRMS) | The exact mass of the molecular ion [M+H]⁺ should be observed, confirming the elemental composition. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Potential Biological Activities and Evaluation Protocols

Quinolinone derivatives are known to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[1]

Anticancer Activity

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.

5.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the compound induces programmed cell death (apoptosis).

Caption: Workflow for apoptosis detection by flow cytometry.

Antimicrobial Activity

The compound can be screened for its ability to inhibit the growth of various bacterial and fungal strains.

5.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and methodologies outlined herein will empower researchers to further investigate the potential of this and other related quinolinone derivatives in the ongoing quest for new and effective drugs.

References

- Lee, J., et al. (2020). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 367(15), fnaa115.

- Severinsen, R. (2016). The synthesis and chemistry of Quinolino(7,8-h)

- Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180807.

- Biegańska, M., & Szymański, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6463.

- Ma, C., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry, 10, 960689.

- Charushin, V. N., et al. (2009). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine and Health (pp. 539-597). Elsevier.

- Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.

- Biegańska, M., & Szymański, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6463.

- Al-Soud, Y. A., et al. (2008).

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3404.

- Gopal, M., et al. (2007). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. Journal of the Serbian Chemical Society, 72(1), 33-41.

- Neag, M., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748.

- Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668.

- Singh, J., & Singh, J. (2012). Name Reactions in Organic Synthesis. Cambridge University Press.

- Biegańska, M., & Szymański, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6463.

- Fluoroquinolone Toxicity Study. (n.d.). Library A-M.

- Al-Soud, Y. A., et al. (2008).

- Al-Warhi, T., et al. (2021). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Drug Design, Development and Therapy, 15, 4015-4031.

- Sharma, P., et al. (2019). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Journal of Heterocyclic Chemistry, 56(11), 2935-2953.

- Spînu, A. D., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. International Journal of Molecular Sciences, 23(17), 9608.

- Martínez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999.

- Black, D. S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 1-10.

- Wang, H., et al. (2022). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters, 24(2), 539-544.

- El-Gaby, M. S. A., et al. (2022). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology, 5(2), 1-15.

- Tlou, M. G., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry, 89(9), 5969-5980.

- Aslam, Z., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.

- Wang, Y., et al. (2012). Cytotoxic Activities and DNA Binding Properties of 1-Methyl-7H-indeno[1,2-b]Quinolinium-7-(4-dimethylamino)

- Patel, M. R., et al. (2012). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. International Journal of Drug Design and Discovery, 3(2), 735-740.

- Neumann, U., et al. (1993). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Journal of pharmaceutical and biomedical analysis, 11(10), 903-910.

- Li, H., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 24(2), 539-544.

Sources

potential biological activity of 7-fluoro-8-methylquinolin-4(1H)-one

An In-Depth Technical Guide to the Potential Biological Activity of 7-fluoro-8-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide focuses on the potential pharmacological profile of a specific, lesser-explored derivative: this compound. By leveraging structure-activity relationship data from analogous compounds, we will explore its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. This document serves as a technical roadmap for researchers, providing not only the theoretical framework for these potential activities but also detailed, field-proven experimental protocols for their validation.

Introduction: The Quinolinone Core and the Rationale for Substitution

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention due to their diverse pharmacological properties, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a keto group at the 4-position to form the quinolin-4(1H)-one scaffold often enhances or modifies these activities. The specific substitutions at the 7 and 8 positions of this core structure are not arbitrary. A fluorine atom at the 7-position is a hallmark of many potent fluoroquinolone antibiotics, where it can enhance bacterial DNA gyrase inhibition and improve pharmacokinetic properties.[3][4] The methyl group at the 8-position can influence the compound's lipophilicity and steric interactions with biological targets. This unique combination of substituents on the quinolinone core suggests a high potential for novel biological activities, warranting a thorough investigation.

Synthesis of this compound

Potential Biological Activities and Mechanistic Hypotheses

Based on the known bioactivities of structurally related quinolinone derivatives, we can hypothesize several potential therapeutic applications for this compound.

Anticancer Potential

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of cell signaling pathways leading to apoptosis.[1][5][6] The planar nature of the quinolinone ring allows for intercalation into DNA, while the substituents can interact with specific enzymes involved in cancer cell proliferation.

Hypothesized Mechanism of Action: The this compound could potentially act as a topoisomerase inhibitor or induce cell cycle arrest and apoptosis in cancer cells. The fluorine atom may enhance its binding affinity to target enzymes, while the methyl group could influence its cellular uptake and distribution.

Antimicrobial Activity

The presence of a fluorine atom at the 7-position is strongly suggestive of potential antimicrobial properties, akin to the fluoroquinolone class of antibiotics.[4] These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

Hypothesized Mechanism of Action: this compound is hypothesized to inhibit bacterial DNA synthesis. Its spectrum of activity could potentially include both Gram-positive and Gram-negative bacteria, a hallmark of many newer generation fluoroquinolones.[7]

Anti-inflammatory Properties

Several quinoline and quinolinone analogs have demonstrated significant anti-inflammatory effects.[2][8] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[9][10]

Hypothesized Mechanism of Action: The compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade or by suppressing the production of inflammatory cytokines.

Neuroprotective Effects

Quinoline derivatives have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] Their mechanisms of action can include antioxidant properties, chelation of metal ions, and modulation of neurotransmitter systems.[13][14] Oxidative stress is a key contributor to neuronal damage, and compounds that can mitigate this are of significant interest.[15]

Hypothesized Mechanism of Action: this compound may offer neuroprotection by reducing oxidative stress in neuronal cells, inhibiting excitotoxicity, and potentially modulating signaling pathways involved in neuronal survival.[16][17]

Experimental Workflows for Validation

To systematically evaluate the hypothesized biological activities, a series of validated in vitro assays are proposed.

Evaluation of Anticancer Activity

A step-wise approach from in vitro to in vivo studies is recommended to screen for promising anticancer agents.[18] The initial in vitro assessment is crucial for determining the cytotoxic potential and selectivity of the compound.[19]

Experimental Workflow for Anticancer Activity Screening